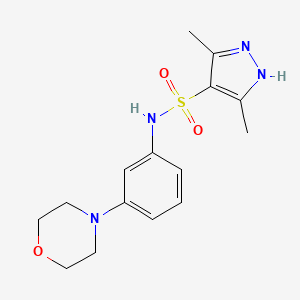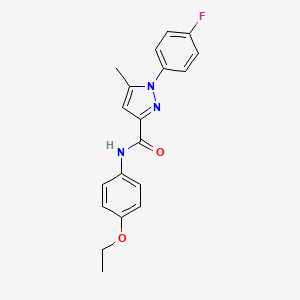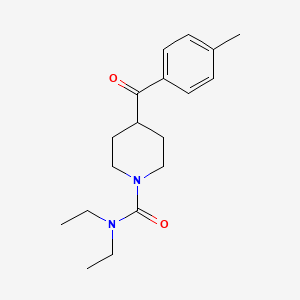![molecular formula C16H20N2O2 B6638684 2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPEP and belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPEP acts as an allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neuronal signaling. MPEP binds to a specific site on mGluR5, known as the allosteric site, which is distinct from the orthosteric site where the endogenous ligand glutamate binds. MPEP binding to the allosteric site results in a conformational change in mGluR5, which alters its signaling properties.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, MPEP has been shown to inhibit the long-term potentiation (LTP) of synaptic transmission, which is a key mechanism of learning and memory. MPEP has also been shown to reduce the excitability of neurons in the hippocampus, a brain region crucial for learning and memory.
In psychiatry, MPEP has been shown to have anxiolytic and antidepressant effects in animal models. MPEP has also been shown to reduce the psychomotor effects of cocaine and alcohol in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments, including its high potency and selectivity for mGluR5. MPEP is also relatively stable and has a long half-life, which allows for longer experiments. However, MPEP has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on MPEP, including the development of more potent and selective allosteric modulators of mGluR5. The potential therapeutic applications of mGluR5 modulation in various neurological and psychiatric disorders also warrant further investigation. Additionally, the role of mGluR5 in drug addiction and the potential for mGluR5 modulation as a treatment for addiction are areas of active research.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 2-methylpropanoic acid with 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields MPEP as a white solid with a purity of over 99%. The synthesis of MPEP has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug addiction. In neuroscience, MPEP has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory. MPEP has also been used to investigate the involvement of mGluR5 in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and Alzheimer's disease.
In psychiatry, MPEP has been used to study the potential therapeutic effects of mGluR5 modulation in anxiety, depression, and schizophrenia. MPEP has also been used to investigate the role of mGluR5 in drug addiction, particularly in cocaine and alcohol addiction.
Propriétés
IUPAC Name |
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)15(19)17-10-9-14-12(3)20-16(18-14)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGNJIJQANKXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B6638606.png)

![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)





![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)